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molecular formula C7H9F3O3 B2813903 Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate CAS No. 26717-84-0

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

Cat. No. B2813903
M. Wt: 198.141
InChI Key: WLLCYFXBJYFXQQ-PLNGDYQASA-N
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Patent
US06852673B2

Procedure details

Cesium carbonate (132.8 g) was added to a mixture of ethyl 4,4,4-trifluoroacetoacetate (75.0 g) and dimethylformamide (400 ml). The reaction mixture was heated to 20° C. for 30 minutes. A mixture of methyl tosylate (83.4 g) and dimethylformamide (150 ml) was added to the resulting reaction mixture within 40 minutes. The mixture was heated for 3 hours and cooled to room temperature. Upon dilution with water (800 ml) the reaction mixture was extracted with diethyl ether three times. The combined organic phases were washed with water and dried. The mixture was concentrated and the residue distilled under reduced pressure to yield the product as a clear liquid (48.5 g, 60%) with a boiling point of 62-70° C. at 12 mm.
Name
Cesium carbonate
Quantity
132.8 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[Cs+].[Cs+].[F:7][C:8]([F:18])([F:17])[C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].S(C1C=CC(C)=CC=1)(OC)(=O)=O>CN(C)C=O>[CH3:1][O:16][C:9]([C:8]([F:17])([F:18])[F:7])=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
132.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
75 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
83.4 g
Type
reactant
Smiles
S(=O)(=O)(OC)C1=CC=C(C)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resulting reaction mixture within 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
Upon dilution with water (800 ml) the reaction mixture was extracted with diethyl ether three times
WASH
Type
WASH
Details
The combined organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=CC(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06852673B2

Procedure details

Cesium carbonate (132.8 g) was added to a mixture of ethyl 4,4,4-trifluoroacetoacetate (75.0 g) and dimethylformamide (400 ml). The reaction mixture was heated to 20° C. for 30 minutes. A mixture of methyl tosylate (83.4 g) and dimethylformamide (150 ml) was added to the resulting reaction mixture within 40 minutes. The mixture was heated for 3 hours and cooled to room temperature. Upon dilution with water (800 ml) the reaction mixture was extracted with diethyl ether three times. The combined organic phases were washed with water and dried. The mixture was concentrated and the residue distilled under reduced pressure to yield the product as a clear liquid (48.5 g, 60%) with a boiling point of 62-70° C. at 12 mm.
Name
Cesium carbonate
Quantity
132.8 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[Cs+].[Cs+].[F:7][C:8]([F:18])([F:17])[C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].S(C1C=CC(C)=CC=1)(OC)(=O)=O>CN(C)C=O>[CH3:1][O:16][C:9]([C:8]([F:17])([F:18])[F:7])=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
132.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
75 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
83.4 g
Type
reactant
Smiles
S(=O)(=O)(OC)C1=CC=C(C)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resulting reaction mixture within 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
Upon dilution with water (800 ml) the reaction mixture was extracted with diethyl ether three times
WASH
Type
WASH
Details
The combined organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=CC(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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